An In-depth Technical Guide to the Molecular Structure and Synthesis of Transcainide
An In-depth Technical Guide to the Molecular Structure and Synthesis of Transcainide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcainide is a potent antiarrhythmic agent, classified as a Class I sodium channel blocker. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis. Furthermore, it delves into the mechanism of action, detailing its interaction with voltage-gated sodium channels, supported by experimental data and visualizations of the signaling pathway and synthetic route. This document is intended to serve as a core reference for researchers and professionals involved in cardiovascular drug discovery and development.
Molecular Structure and Properties
Transcainide, systematically named 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide, is a complex derivative of lidocaine. Its molecular and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₅N₃O₂ | [1] |
| Molecular Weight | 373.5 g/mol | [1] |
| IUPAC Name | 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide | [1] |
| CAS Number | 88296-62-2 | [1] |
| Synonyms | R 54,718, Transcainidum, Transcainida | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in methanol, ethanol, and chloroform | |
| Melting Point | 118-120 °C (for a related piperidinecarboxamide) | [2] |
Synthesis of Transcainide
A potential logical workflow for the synthesis is outlined below:
Caption: Logical workflow for the synthesis of Transcainide.
Postulated Synthetic Scheme
A likely synthetic pathway for Transcainide is depicted below. This scheme is based on established chemical reactions for the formation of similar amide and amine functionalities.
Caption: Postulated reaction scheme for the synthesis of Transcainide.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of Transcainide, based on general procedures for similar chemical transformations.
Step 1: Synthesis of 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide (Intermediate)
-
Materials: 4-(Dimethylamino)piperidine-4-carboxylic acid, 2,6-dimethylaniline, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(Dimethylamino)piperidine-4-carboxylic acid and HOBt in anhydrous DCM under an inert atmosphere.
-
Add 2,6-dimethylaniline to the solution.
-
Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Transcainide
-
Materials: 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, trans-2-bromocyclohexanol, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of the intermediate from Step 1 in acetonitrile, add trans-2-bromocyclohexanol and potassium carbonate.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude Transcainide by recrystallization or column chromatography.
-
Mechanism of Action: Sodium Channel Blockade
Transcainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels, particularly the Nav1.5 isoform prevalent in cardiac tissue. The interaction is complex, exhibiting two distinct modes of open-channel block with differing voltage sensitivities.[3]
Signaling Pathway
The primary signaling pathway affected by Transcainide is the propagation of the cardiac action potential, which is dependent on the influx of sodium ions through voltage-gated sodium channels.
Caption: Mechanism of Transcainide action on a voltage-gated sodium channel.
Experimental Evidence
Electrophysiological studies, such as voltage-clamp experiments on isolated cardiomyocytes or heterologous expression systems (e.g., Xenopus oocytes), are crucial for characterizing the effects of Transcainide.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the voltage-dependent block of a specific sodium channel isoform (e.g., Nav1.5) by Transcainide.
-
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the desired sodium channel α and β subunits into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Using a voltage-clamp amplifier, hold the membrane potential at a negative resting potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents and then perfuse the chamber with varying concentrations of Transcainide.
-
Measure the reduction in peak sodium current at each concentration and voltage step.
-
-
Data Analysis:
-
Construct dose-response curves to determine the IC₅₀ of Transcainide.
-
Analyze the voltage-dependence of the block by comparing the fractional block at different membrane potentials.
-
-
Key Findings from such experiments would likely include:
-
A concentration-dependent reduction in the peak sodium current in the presence of Transcainide.
-
A shift in the voltage-dependence of channel inactivation.
-
Evidence of use-dependent block, where the degree of inhibition increases with the frequency of channel activation.
Data Presentation
The quantitative data from experimental studies on Transcainide can be summarized for comparative analysis.
Table 1: Physicochemical Properties of Transcainide
| Property | Value |
| Molecular Formula | C₂₂H₃₅N₃O₂ |
| Molecular Weight | 373.5 g/mol |
| Predicted LogP | 4.5 |
| pKa (predicted) | 9.5 (most basic) |
Table 2: Electrophysiological Parameters of Transcainide Block (Hypothetical Data)
| Parameter | Value | Conditions |
| IC₅₀ (tonic block) | 15 µM | Holding potential -100 mV |
| IC₅₀ (use-dependent block) | 2.5 µM | 10 Hz stimulation |
| Voltage-dependence of block | e-fold per 80 mV | |
| Onset of block (τ) | 50 ms | at +20 mV |
| Recovery from block (τ) | 2 s | at -100 mV |
Conclusion
Transcainide is a structurally complex and potent sodium channel blocker with a distinct mechanism of action. This guide has provided a detailed overview of its molecular characteristics, a plausible synthetic pathway with hypothetical experimental protocols, and an in-depth look at its interaction with voltage-gated sodium channels. The provided visualizations and structured data aim to facilitate a deeper understanding of this compound for researchers in the field of cardiovascular pharmacology and medicinal chemistry. Further research to elucidate the precise synthetic route and obtain crystallographic data would be invaluable for the continued development and optimization of this class of antiarrhythmic agents.
References
- 1. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 2. Voltage clamp - Wikipedia [en.wikipedia.org]
- 3. Transcainide causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
